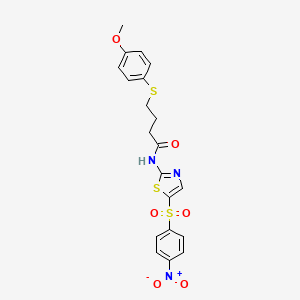

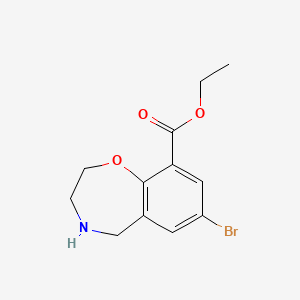

![molecular formula C19H20F2N2O7S2 B3007903 N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide CAS No. 838816-59-4](/img/structure/B3007903.png)

N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide, also known as DMSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMSB is a potent inhibitor of a protein known as heat shock protein 90 (HSP90), which has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Scientific Research Applications

Antimicrobial Activity

This compound, belonging to the class of sulfonamides with a morpholine group, shows potential in modulating antibiotic activity against multidrug-resistant strains of various microorganisms, including Staphylococcus aureus and Escherichia coli. The study demonstrates its capability to enhance the efficacy of other antibiotics, such as amikacin, against resistant strains, showcasing its potential in addressing the challenge of antibiotic resistance (Oliveira et al., 2015).

Enzyme Inhibition for Alzheimer’s Therapy

In the context of Alzheimer’s disease, sulfonamide derivatives, including structures similar to the target compound, have shown significant inhibitory activity against acetylcholinesterase. This enzyme plays a crucial role in the progression of Alzheimer’s, and its inhibition is a targeted approach to mitigate the disease's symptoms. Such compounds are synthesized and evaluated for their potential therapeutic applications, offering a basis for developing more potent inhibitors (Abbasi et al., 2018).

Anticancer Evaluation

Compounds containing phenylaminosulfanyl and morpholin-4-ylsulfonyl moieties have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These compounds have shown promising results in inducing apoptosis and arresting the cell cycle in cancer cells, particularly in breast cancer models. This suggests their potential as therapeutic agents in cancer treatment (Ravichandiran et al., 2019).

Advanced Materials Synthesis

In the development of advanced materials, such as ionic liquids and nanofiltration membranes, derivatives of sulfonamides play a crucial role. They contribute to the synthesis of room-temperature ionic liquids with specific electrochemical properties and nanofiltration membranes with improved water flux for dye solution treatment. These applications demonstrate the compound's versatility beyond biomedical research, extending to materials science and engineering (Komayko et al., 2018).

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. Based on its structural similarity to other compounds, it may interact with enzymes such ascytochromes P450 , a group of heme-thiolate monooxygenases involved in an NADPH-dependent electron transport pathway .

Mode of Action

The compound likely interacts with its targets through a process of nucleophilic aromatic substitution . This involves the replacement of a substituent in an aromatic ring by a nucleophile . The compound’s difluoromethylsulfonyl and morpholin-4-ylsulfonyl groups may play key roles in this interaction .

Biochemical Pathways

Given its potential interaction with cytochromes p450 , it may influence pathways involving the metabolism of drugs and synthesis of cholesterol, steroids, and other lipids .

Pharmacokinetics

Similar compounds have been shown to undergo biotransformation dependent onCYP3A , resulting in the formation of metabolites . These properties can significantly impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely unknown due to the lack of specific studies. If it does interact with cytochromes p450 , it could potentially influence a wide range of physiological processes, given the broad role of these enzymes in the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be influenced by the presence of strongly basic nucleophilic reagents

Properties

IUPAC Name |

N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O7S2/c1-29-17-7-6-15(32(27,28)23-8-10-30-11-9-23)12-16(17)18(24)22-13-2-4-14(5-3-13)31(25,26)19(20)21/h2-7,12,19H,8-11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSGDFXUOIASAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

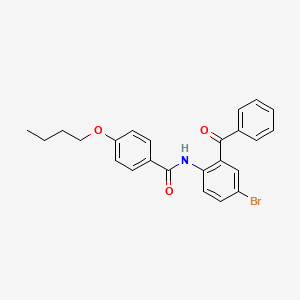

![2-Chloro-N-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]acetamide;hydrochloride](/img/structure/B3007820.png)

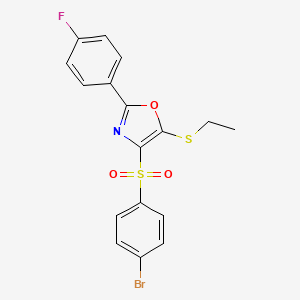

![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B3007822.png)

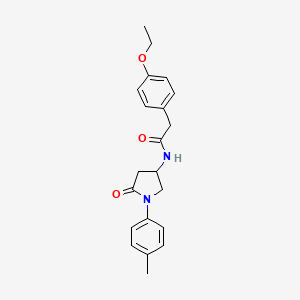

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3007826.png)

![1-[7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl]ethanone](/img/structure/B3007829.png)

![2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B3007834.png)

![(5-Bromopyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3007836.png)

amino}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3007839.png)